molecular formula C12H13NO3 B14767267 4-Ethynyl-2-isobutoxy-1-nitrobenzene

4-Ethynyl-2-isobutoxy-1-nitrobenzene

Cat. No.: B14767267
M. Wt: 219.24 g/mol
InChI Key: KRSWMHMKBRXWLR-UHFFFAOYSA-N
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Description

4-Ethynyl-2-isobutoxy-1-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, an isobutoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-isobutoxy-1-nitrobenzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the ethynyl, isobutoxy, and nitro groups. The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-isobutoxy-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethynyl-2-isobutoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in studying the effects of nitro and ethynyl groups on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-isobutoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl group can engage in addition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

  • 4-Ethynyl-1-isobutoxy-2-nitrobenzene
  • 2-Ethynyl-1-isobutoxy-4-nitrobenzene
  • 1-Ethynyl-4-nitrobenzene

Comparison: 4-Ethynyl-2-isobutoxy-1-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions compared to similar compounds. The presence of the isobutoxy group can also affect its solubility and stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-ethynyl-2-(2-methylpropoxy)-1-nitrobenzene

InChI

InChI=1S/C12H13NO3/c1-4-10-5-6-11(13(14)15)12(7-10)16-8-9(2)3/h1,5-7,9H,8H2,2-3H3

InChI Key

KRSWMHMKBRXWLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C#C)[N+](=O)[O-]

Origin of Product

United States

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